![molecular formula C7H8ClF6NO2 B2717004 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2309460-11-3](/img/structure/B2717004.png)
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
“4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the IUPAC name (3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid hydrochloride . It has a molecular weight of 287.59 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of pyrrolidines, a core structure in the compound, has also been well-studied .Molecular Structure Analysis
The molecular structure of “4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” includes a pyrrolidine ring substituted with two trifluoromethyl groups at the 4-position and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its InChI code is 1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H .Scientific Research Applications
Adsorption and Corrosion Inhibition
- Research on 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solutions demonstrates the significance of substituents in inhibitor molecules. These compounds, while not the same, share functional and structural characteristics with pyrrolidine derivatives, suggesting potential in corrosion inhibition applications (Bentiss et al., 2007).
Antiviral Applications
- The discovery of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase points towards the potential use of related structures in designing antiviral drugs. Structural and electronic effects play a crucial role in the inhibitory efficiency of these compounds (Wang et al., 2001).
Ionic Liquids and Electrochemistry
- Pyrrolidinium cations have been used to synthesize novel salts with reduced melting points and high conductivity, suggesting their utility in creating new ionic liquids and electrolytes (McFarlane et al., 2000).
Luminescent Materials
- The formation of luminescent metallogels using bis(triazolyl)pyridine ligands showcases the potential of pyrrolidine and related structures in developing materials with unique optical properties (McCarney et al., 2015).
Polymer Science
- Pyridine-containing aromatic dianhydride monomers, including those with pyrrolidine rings, have been used to synthesize polyimides with excellent thermal stability and low dielectric constants, highlighting their application in high-performance materials (Wang et al., 2006).
Catalysis
- The use of zwitterionic salts derived from pyrrolidinopyridine as organocatalysts for transesterification reactions presents an innovative approach to catalysis, utilizing the unique properties of pyrrolidine structures (Ishihara et al., 2008).
Safety and Hazards
Mechanism of Action
The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to influence the pharmacokinetic properties of a drug, including its metabolic stability, lipophilicity, and bioavailability .
The carboxylic acid group can participate in various biochemical reactions and can bind to different targets in the body, influencing the compound’s mode of action .
properties
IUPAC Name |
4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNMAAGDOXQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(C(F)(F)F)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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